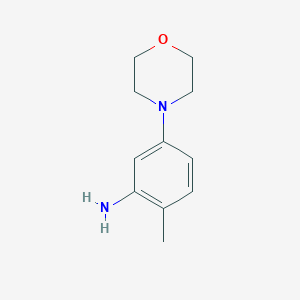

2-Methyl-5-morpholinoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAGWHGZKMGPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-morpholinoaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

2-Methyl-5-morpholinoaniline, a substituted aniline derivative, is emerging as a valuable intermediate in the landscape of modern drug discovery and organic synthesis. Its unique molecular architecture, which combines a methylated aniline core with a morpholine moiety, bestows upon it specific physicochemical properties that are increasingly sought after in the design of novel therapeutic agents. The morpholine ring, in particular, is a well-regarded pharmacophore, known to enhance aqueous solubility and modulate the metabolic profile of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, offering a technical resource for researchers engaged in the synthesis of complex molecules and the development of new pharmaceuticals.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a thorough characterization of its structure and identifiers.

Chemical Structure:

The structure of this compound consists of a benzene ring substituted with a methyl group at position 2, an amino group at position 1, and a morpholino group at position 5.

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-methyl-5-(morpholin-4-yl)aniline[1] |

| Synonyms | 2-methyl-5-(4-morpholinyl)aniline |

| CAS Number | 1007211-91-7[1] |

| Molecular Formula | C₁₁H₁₆N₂O[1] |

| Molecular Weight | 192.26 g/mol [1] |

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted information.

| Property | Value | Source |

| Physical Form | Solid, powder[1] | Sigma-Aldrich, American Elements |

| Purity | 95% | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons, characteristic multiplets for the aromatic protons, and two distinct triplets for the methylene protons of the morpholine ring adjacent to the nitrogen and oxygen atoms, respectively. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would feature signals for the aromatic carbons, the methyl carbon, and the four distinct carbons of the morpholine ring.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the benzene ring, and C-O-C stretching of the morpholine ether linkage.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 192.26, corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound is not widely documented in standard chemical literature. However, a key patent indicates its preparation is described in the international patent application WO 2008018426 A1, where it is used as an intermediate. Based on established synthetic methodologies for analogous compounds, a plausible and efficient synthetic route involves a two-step process starting from 2-methyl-5-nitroaniline.

Proposed Synthetic Pathway:

A logical approach to the synthesis of this compound involves the initial formation of a morpholine-substituted nitrobenzene derivative, followed by the reduction of the nitro group to the corresponding aniline.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed):

The following protocol is a proposed methodology based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(4-Methyl-3-nitrophenyl)morpholine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrotoluene (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-methyl-3-nitrophenyl)morpholine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-methyl-3-nitrophenyl)morpholine (1 equivalent) in ethanol. Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the final product.

Applications in Drug Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active molecules.

Intermediate for P2X7 Receptor Modulators:

Patents have disclosed the use of this compound in the preparation of P2X7 receptor modulators. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases[2][3][4].

The development of selective P2X7 receptor antagonists is a promising therapeutic strategy for these conditions. The aniline nitrogen of this compound serves as a crucial nucleophilic handle for the construction of more complex molecules that can interact with the P2X7 receptor.

Caption: Role of this compound in the drug discovery pipeline.

The presence of the morpholine moiety in this building block is advantageous as it can improve the pharmacokinetic properties of the final drug candidate, such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

Hazard Identification:

-

Hazard Statements: According to supplier safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Statements: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. While detailed public data on its properties and synthesis are still emerging, its structural features and documented use as a precursor to P2X7 receptor modulators highlight its importance. This guide has provided a consolidated overview of its known characteristics and a plausible, detailed synthetic route to aid researchers in their synthetic endeavors. As the quest for novel therapeutics continues, the utility of well-designed building blocks like this compound is poised to grow, making it a compound of interest for further investigation and application in drug discovery programs.

References

-

American Elements. (n.d.). 2-methyl-5-(morpholin-4-yl)aniline. Retrieved January 22, 2026, from [Link]

- Fischer, W., et al. (2014). Natural compounds with P2X7 receptor-modulating properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(1), 23-35.

- Adinolfi, E., et al. (2018).

- Di Virgilio, F., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(5), 2649-2673.

- Google Patents. (n.d.). WO2009053459A1 - 4-benzoyl-1-substituted-piperazin-2-one derivatives as p2x7 modulators.

Sources

2-Methyl-5-morpholinoaniline CAS number and molecular weight

An In-depth Technical Guide to 2-Methyl-5-morpholinoaniline for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with substituted anilines and morpholine-containing compounds. We will delve into the essential physicochemical properties, a robust synthesis protocol, and the potential applications of this compound, grounded in established chemical principles and supported by authoritative references.

Core Compound Identification and Properties

This compound is a substituted aniline derivative featuring a morpholine ring, a functional group of significant interest in medicinal chemistry due to its favorable physicochemical properties and biological activities.[1] The core structure combines the aromatic amine of toluidine with the heterocyclic ether and amine functionalities of morpholine.

Below is a summary of its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1007211-91-7 | |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Synonyms | 2-methyl-5-(4-morpholinyl)aniline | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | Refrigerator |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in standard literature. However, a logical and efficient synthetic route can be designed starting from the readily available precursor, 2-Methyl-5-nitroaniline (CAS: 99-55-8).[2][3] The process involves two primary stages:

-

Nucleophilic Aromatic Substitution (SNA_r_): Introduction of the morpholine moiety.

-

Reduction: Conversion of the nitro group to the target aniline.

An alternative, and often more effective, strategy involves a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern C-N bond formation. This approach offers high yields and functional group tolerance.

Proposed Synthesis Workflow: Buchwald-Hartwig Amination

This workflow outlines the palladium-catalyzed coupling of 5-bromo-2-methylaniline with morpholine. This approach is selected for its reliability and high efficiency in forming the aryl-amine bond.

Caption: Buchwald-Hartwig synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-2-methylaniline

-

Morpholine (CAS: 110-91-8)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Buchwald ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Reagent Addition: Add 5-bromo-2-methylaniline (1.0 eq), sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

-

Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound suggest several areas of application for researchers.

-

Medicinal Chemistry: The morpholine ring is a privileged scaffold in drug discovery.[1] It is often used to improve the pharmacokinetic profile of a compound, enhancing properties like aqueous solubility and metabolic stability. Morpholine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][4] The aniline portion serves as a versatile synthetic handle for further functionalization, allowing for the creation of libraries of compounds for screening.

-

Organic Synthesis: As a substituted aniline, this compound is a valuable building block. The primary amine can be readily diazotized or used in coupling reactions to construct more complex molecular architectures.[5]

-

Corrosion Inhibition: Morpholine and its derivatives are widely used as corrosion inhibitors, particularly in steam boiler systems, due to their ability to neutralize acidic conditions and their volatility, which is similar to water.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its constituent functional groups: morpholine and substituted aniline.

-

Morpholine: Classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and toxic in contact with skin. It causes severe skin burns and eye damage.[6][7]

-

Aromatic Amines/Anilines (e.g., 2-Methyl-5-nitroaniline): Often toxic if swallowed, in contact with skin, or if inhaled.[8][9] Some are suspected carcinogens.[9]

Recommended Handling Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][10]

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place, as recommended.

This guide provides a foundational understanding of this compound for research and development purposes. The proposed synthesis offers a reliable method for its preparation, opening avenues for its exploration in various scientific fields.

References

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Chemsrc. (2025). 4-Morpholinoaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Loba Chemie. (2024). Safety Data Sheet: 2-METHYL-5-NITROANILINE. Retrieved from [Link]

- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

Sources

- 1. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 2. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. atamankimya.com [atamankimya.com]

- 5. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Synthesis of 2-Methyl-5-morpholinoaniline from 2-methyl-5-nitroaniline

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 2-methyl-5-nitroaniline into 2-methyl-5-morpholinoaniline (4-(3-amino-4-methylphenyl)morpholine). This transformation is of significant interest to researchers in medicinal chemistry and materials science, where the morpholinoaniline scaffold serves as a key structural motif. The guide is structured to provide not just a procedural outline, but a deep, causal understanding of the experimental choices, ensuring scientific integrity and reproducibility. We will dissect a validated two-step synthetic strategy: the initial reduction of the aromatic nitro group to form a diamine intermediate, followed by a selective N-aryl cyclization to construct the morpholine ring. Each step is supported by a comparative analysis of available methodologies, detailed, self-validating protocols, and critical safety considerations. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable laboratory procedures.

Part 1: Foundational Chemistry & Strategic Overview

The Target Molecule: this compound

This compound is an aromatic amine featuring a morpholine ring attached to a toluidine backbone. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and receptor binding affinity.[1] Consequently, substituted morpholinoanilines are valuable intermediates in the synthesis of a wide range of biologically active compounds.[2]

The Starting Material: 2-Methyl-5-nitroaniline

The synthesis commences with 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine), a readily available and cost-effective chemical intermediate.[3] Its primary applications are in the manufacturing of azo dyes and pigments.[4] The presence of both an amino and a nitro group provides distinct reactive handles for sequential chemical transformations.

Table 1: Physicochemical Properties of 2-Methyl-5-nitroaniline [5][6]

| Property | Value |

|---|---|

| CAS Number | 99-55-8 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 107-111 °C |

| Solubility | Soluble in alcohol, ether, acetone, chloroform, benzene |

| pKa (conjugate acid) | 2.345 |

Part 2: The Synthetic Blueprint: A Two-Step Strategy

The conversion of 2-methyl-5-nitroaniline to this compound is most effectively achieved through a two-step sequence. This strategy leverages the chemoselectivity of the functional groups present in the starting material and the intermediate.

-

Step 1: Reduction. The aromatic nitro group is selectively reduced to a primary amine, yielding the intermediate 4-methyl-1,3-phenylenediamine . This is a crucial transformation for which several reliable methods exist.

-

Step 2: Cyclization. The more nucleophilic amino group of the diamine intermediate is reacted with bis(2-chloroethyl) ether in a double N-alkylation to construct the morpholine ring, affording the final product.

This strategic approach is logical because the reduction of the nitro group is a high-yielding and well-understood transformation, creating a versatile diamine intermediate primed for the subsequent cyclization step.

Caption: High-level overview of the two-step synthesis.

Part 3: Step 1 - Reductive Transformation of the Nitroarene

The reduction of aromatic nitro compounds is a cornerstone reaction in organic synthesis. The choice of method depends on factors such as substrate sensitivity, laboratory scale, and available equipment.

Comparative Analysis of Reduction Methodologies

Several robust methods exist for the reduction of aryl nitro groups to anilines. The most common and field-proven options are catalytic hydrogenation and dissolving metal reductions.[7]

Table 2: Comparison of Common Nitro Group Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni catalyst, RT-50°C, 1-50 atm | High yield, clean reaction (water is the only byproduct), catalyst can be recycled.[8][9] | Requires specialized pressure equipment (hydrogenator), potential for catalyst poisoning, flammability of H₂ gas.[10] |

| Metal/Acid (Béchamp) | Fe powder, Acetic Acid (AcOH) or HCl, Reflux | Inexpensive, highly reliable, tolerant of many functional groups, scalable.[8][11] | Generates large amounts of iron salt waste, requires careful workup, can be lengthy.[12] |

| Stannous Chloride | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates, proceeds quickly.[8][13] | Stoichiometric tin waste is toxic and requires complex workup/disposal.[14] |

Causality of Choice: For general laboratory synthesis where specialized hydrogenation equipment may not be available, the Iron-Acetic Acid system provides the best balance of cost, reliability, and functional group tolerance.[11] It is a classic, self-validating system that is highly effective for this transformation.

Detailed Experimental Protocol: Iron-Acetic Acid Reduction

This protocol details the synthesis of the intermediate, 4-methyl-1,3-phenylenediamine.

Caption: Experimental workflow for the reduction of 2-methyl-5-nitroaniline.

Step-by-Step Methodology:

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methyl-5-nitroaniline (1.0 eq), ethanol (5 mL/g), water (2 mL/g), and glacial acetic acid (0.5 eq).

-

Causality: The ethanol/water solvent system ensures solubility for the starting material while also being compatible with the iron reductant. Acetic acid activates the iron surface and serves as a proton source.[11]

-

-

Heating: Heat the mixture to a gentle reflux (approximately 80-85 °C).

-

Addition of Reductant: Carefully add iron powder (3.0 eq) in small portions over 30 minutes. An exothermic reaction will be observed.

-

Causality: Portion-wise addition is crucial to control the exotherm and prevent a runaway reaction. A stoichiometric excess of iron ensures the reaction proceeds to completion.

-

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).

-

Workup - Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the iron powder and iron(II/III) acetate salts. Wash the filter cake with hot ethanol.

-

Causality: Hot filtration prevents the product from crystallizing out and being lost in the filter cake. Celite provides a fine filtration medium necessary to remove fine iron particles.

-

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. To the remaining aqueous solution, add 10 M sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This will precipitate remaining iron hydroxides.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-methyl-1,3-phenylenediamine as a crude solid, which can be purified further by recrystallization or used directly in the next step.

Part 4: Step 2 - Forging the Morpholine Ring

Mechanistic Rationale: Double N-Alkylation

The synthesis of the N-aryl morpholine ring is achieved via a double N-alkylation reaction. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of bis(2-chloroethyl) ether. This occurs twice in an intramolecular fashion to form the heterocyclic ring. A non-nucleophilic base is required to scavenge the HCl generated during the reaction. The two amino groups on the 4-methyl-1,3-phenylenediamine intermediate have different nucleophilicity due to electronic effects from the methyl group. The amino group meta to the methyl group is generally more nucleophilic and will react preferentially.

Detailed Experimental Protocol: N-Aryl Cyclization

This protocol details the synthesis of the final product, this compound.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, combine 4-methyl-1,3-phenylenediamine (1.0 eq), bis(2-chloroethyl) ether (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).

-

Causality: NMP is an excellent solvent for this type of reaction, as it can dissolve the reactants and reach the high temperatures required for the alkylation to proceed at a reasonable rate. Potassium carbonate is an effective and inexpensive base to neutralize the generated HCl. A nitrogen atmosphere prevents oxidation of the electron-rich diamine at high temperatures.

-

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically slow and may require 12-24 hours for completion.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual NMP and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure this compound.

Part 5: Critical Safety & Hazard Analysis

Professional laboratory practice demands a thorough understanding of the hazards associated with all reagents.

-

2-Methyl-5-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6][15] It is also a suspected carcinogen.[16] All handling must be performed in a certified fume hood with appropriate PPE (gloves, lab coat, safety glasses).

-

Iron Powder: Finely divided iron powder can be pyrophoric. While less of a risk in a slurry, it should be handled away from ignition sources.

-

Acids (HCl, Acetic Acid): Corrosive and cause severe skin and eye damage. Handle with appropriate care.

-

Bis(2-chloroethyl) ether: Highly toxic and a known vesicant (blistering agent). Extreme caution must be exercised. It should only be handled in a fume hood with heavy-duty gloves.

-

Morpholine: Corrosive and flammable. Can cause severe skin burns and eye damage.[17]

Part 6: Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis of this compound starting from 2-methyl-5-nitroaniline. The chosen pathway, involving an iron-acetic acid reduction followed by a thermal N-aryl cyclization, represents a practical and scalable method for laboratory synthesis. By providing a rationale for each procedural step and a comparative analysis of alternative methods, this document equips researchers with the necessary knowledge to confidently and safely execute this synthesis. While modern methods like palladium-catalyzed Buchwald-Hartwig amination offer alternative routes, the classic approach described herein remains a valuable and robust tool in the synthetic chemist's arsenal.[18][19]

Part 7: References

-

PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. (1990). Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. International Agency for Research on Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives. Retrieved from [Link]

-

Loba Chemie. (2024). 2-METHYL-5-NITROANILINE Safety Data Sheet. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

-

ResearchGate. (n.d.). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Google Patents. (n.d.). Method for reducing aromatic nitro groups. Retrieved from

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 4-モルホリノアニリン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-甲基-5-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-5-nitroaniline | 99-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-morpholinoaniline

Foreword: Navigating the Known and the Predicted in Chemical Characterization

In the landscape of drug discovery and chemical research, the unequivocal structural elucidation of novel or sparsely documented compounds is paramount. 2-Methyl-5-morpholinoaniline, a substituted aniline bearing a morpholine moiety, represents a class of structures with significant potential in medicinal chemistry. However, a comprehensive public repository of its experimental spectroscopic data is currently unavailable. This guide, therefore, takes a hybrid approach rooted in scientific integrity. We will leverage high-fidelity computational prediction methods to generate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each predicted dataset will be meticulously interpreted, drawing upon established principles of spectroscopy and comparative analysis with experimentally verified data of structurally analogous compounds. This document is designed not merely as a data sheet, but as an instructional guide for researchers, scientists, and drug development professionals on how to approach the characterization of such compounds, blending predictive technology with empirical chemical knowledge.

Molecular Structure and Properties

This compound (CAS: 1007211-91-7) possesses a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol .[1] The structure comprises a 2-methylaniline core substituted at the 5-position with a morpholine ring. This combination of a lipophilic aromatic ring and a polar, hydrogen-bond-accepting morpholine group imparts a unique physicochemical profile relevant to its potential biological activity and formulation properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methyl group, the aniline amine protons, and the two sets of methylene protons of the morpholine ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H (H-6) |

| ~6.50 | dd | 1H | Ar-H (H-4) |

| ~6.45 | d | 1H | Ar-H (H-3) |

| ~3.80 | t | 4H | Morpholine (-O-CH₂-) |

| ~3.60 | br s | 2H | -NH₂ |

| ~3.10 | t | 4H | Morpholine (-N-CH₂-) |

| ~2.15 | s | 3H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-4, H-6): The electron-donating nature of both the amino and morpholino groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The methyl group also contributes to this shielding. The splitting patterns arise from the coupling between adjacent protons.

-

Morpholine Protons: The morpholine ring typically exhibits two triplets in the ¹H NMR spectrum.[2] The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear at a lower field (~3.80 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) at ~3.10 ppm.[3] This is a characteristic pattern for N-aryl morpholines.

-

Aniline and Methyl Protons: The aniline protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons (-CH₃) will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals for each of the 11 carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~148.0 | C-5 (Ar-C-N) |

| ~145.0 | C-1 (Ar-C-NH₂) |

| ~131.0 | C-2 (Ar-C-CH₃) |

| ~118.0 | C-6 (Ar-CH) |

| ~115.0 | C-3 (Ar-CH) |

| ~112.0 | C-4 (Ar-CH) |

| ~67.0 | Morpholine (-O-CH₂) |

| ~49.5 | Morpholine (-N-CH₂) |

| ~17.5 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The carbons directly attached to the nitrogen atoms (C-1 and C-5) are expected to be the most downfield among the aromatic signals due to the deshielding effect of nitrogen. The carbon bearing the methyl group (C-2) will also be downfield. The protonated aromatic carbons (C-3, C-4, C-6) will appear at higher field strengths.

-

Morpholine Carbons: Consistent with known data for N-phenylmorpholine, the carbons adjacent to the oxygen are significantly deshielded (~67.0 ppm) compared to those adjacent to the nitrogen (~49.5 ppm).[3]

-

Methyl Carbon: The methyl carbon will give a characteristic signal in the aliphatic region of the spectrum.

Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2980 - 2850 | C-H stretch (aliphatic) | -CH₃ and Morpholine -CH₂- |

| 1620 - 1580 | N-H bend and C=C stretch | Amine and Aromatic Ring |

| 1520 - 1480 | C=C stretch | Aromatic Ring |

| 1300 - 1200 | C-N stretch (aromatic amine) | Ar-N |

| 1120 - 1100 | C-O-C stretch (asymmetric) | Morpholine Ether |

Interpretation and Rationale:

-

N-H Stretching: The presence of a primary amine is typically indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and morpholine groups (below 3000 cm⁻¹).

-

Aromatic Region: The C=C stretching vibrations of the aromatic ring will appear in the 1620-1480 cm⁻¹ region. The N-H bending vibration often overlaps with these signals.

-

Fingerprint Region: The C-N stretching of the aromatic amine and the characteristic strong C-O-C asymmetric stretching of the morpholine ether linkage are key diagnostic peaks in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 192

-

Major Fragment Ions: m/z = 177, 134, 106, 77

Proposed Fragmentation Pathway:

The initial event in EI-MS is the removal of an electron to form the molecular ion (M⁺) at m/z 192. Subsequent fragmentation is driven by the stability of the resulting ions.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Interpretation of Fragmentation:

-

Loss of a Methyl Radical: A common fragmentation pathway for toluene derivatives is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, resulting in a fragment at m/z 177.

-

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation. A common cleavage is the loss of a neutral C₃H₆O fragment via a retro-Diels-Alder type reaction of the morpholine ring, leading to an ion at m/z 134.

-

Loss of the Morpholine Moiety: Cleavage of the C-N bond connecting the morpholine ring to the aromatic ring can result in the loss of the entire morpholine radical (•C₄H₈NO), leaving a fragment at m/z 106.

-

Formation of Phenyl Cation: Further fragmentation of the m/z 106 ion by loss of HCN can lead to the phenyl cation at m/z 77.

Experimental Protocols

While this guide presents predicted data, the following are generalized, field-proven protocols for the acquisition of spectroscopic data for compounds like this compound.

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

If necessary for full structural assignment, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).

-

Protocol 2: FTIR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

-

Protocol 3: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup:

-

Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5ms column) and temperature program to ensure separation of the analyte from any impurities.

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated by the GC and then enter the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer will scan a range of m/z values to detect the molecular ion and its fragment ions.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining high-quality computational predictions with fundamental principles of spectroscopic interpretation and comparative data from related structures, we have constructed a robust framework for the characterization of this compound. The detailed protocols provided serve as a practical resource for researchers to acquire experimental data, which will be essential for the ultimate validation of the predicted information presented herein. This approach underscores the powerful synergy between computational chemistry and experimental analysis in modern drug discovery and development.

References

-

PubChem. Compound Summary for CID 62339, 4-Phenylmorpholine. National Center for Biotechnology Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Cheminfo. Simulate and predict NMR spectra. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

Sources

A-1 Technical Guide: Unlocking the Research Potential of 2-Methyl-5-morpholinoaniline

Executive Summary: 2-Methyl-5-morpholinoaniline is a sparsely documented chemical entity, yet its structural motifs—a substituted aniline core and a morpholine ring—are hallmarks of countless biologically active agents. This guide moves beyond the scarcity of direct data to provide a first-principles analysis of the compound's potential. By deconstructing its architecture, we infer its likely physicochemical properties and propose high-probability research applications, focusing on its promise as a scaffold for kinase inhibitor discovery. We provide detailed, field-proven experimental workflows, from initial in silico screening to cellular target engagement, to equip researchers with a robust framework for investigating this and similar novel chemical matter. This document serves as both a predictive analysis and a practical starting point for unlocking the therapeutic potential of the morpholinoaniline class of compounds.

Structural and Physicochemical Rationale

At its core, this compound is an aniline derivative. The aniline scaffold is a well-established pharmacophore, crucial for the activity of many kinase inhibitors where the aniline N-H group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[1] The molecule is further distinguished by two key substitutions that are predicted to significantly influence its biological activity and drug-like properties.

-

The Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance a compound's pharmacological profile.[2][3] Its presence is known to improve aqueous solubility, metabolic stability, and can modulate pharmacokinetic/pharmacodynamic (PK/PD) properties.[4] The morpholine oxygen can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, making it a versatile tool for optimizing ligand-target binding.[3][4] In the context of this compound, the morpholine at the 5-position (meta to the primary amine) is expected to significantly enhance solubility and provide a vector for further chemical modification to explore structure-activity relationships (SAR).

-

The 2-Methyl Group: The methyl group at the 2-position (ortho to the primary amine) is not merely an inert substituent. Its placement can induce a conformational twist in the aniline ring, which may be crucial for fitting into specific protein active sites. Furthermore, this ortho-methyl group can act as a "metabolic shield," sterically hindering the enzymatic modification of the adjacent primary amine, potentially increasing the compound's metabolic half-life.

Based on these features, a predicted profile for the compound can be established.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Characteristic | Rationale & Justification |

| Molecular Weight | ~192.26 g/mol | Low molecular weight, favorable for "Rule of Five" compliance. |

| Solubility | Moderate to High Aqueous Solubility | The morpholine ring is a well-known solubilizing group.[5][6] |

| Lipophilicity (cLogP) | Low to Moderate | The morpholine group decreases lipophilicity, balancing the effect of the methyl and phenyl groups. |

| Metabolic Stability | Potentially Enhanced | The ortho-methyl group may sterically hinder N-dealkylation or oxidation of the primary amine. |

| Target Class Potential | Kinases, GPCRs, Ion Channels | The aniline scaffold is prominent in kinase inhibitors.[7] The morpholine moiety is found in a wide array of CNS-active and other drugs.[4][8] |

Primary Hypothesized Application: Kinase Inhibitor Discovery

The convergence of an aniline "hinge-binder" and a solubilizing, synthetically tractable morpholine group strongly suggests that this compound is an ideal starting scaffold for the discovery of novel protein kinase inhibitors.[1][7] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[9]

The proposed mechanism involves the aniline nitrogen forming a hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, anchoring the molecule. The substituted phenyl ring would then occupy the ATP-binding pocket, with the morpholine group extending towards the solvent-exposed region, providing opportunities for further modification to enhance potency and selectivity.

Proposed Research & Development Workflow

A structured, multi-stage approach is essential to validate the potential of this compound as a kinase inhibitor scaffold. The workflow below integrates computational modeling with robust in vitro and cellular assays.

Phase 1: In Silico Screening

Causality: Before committing to resource-intensive synthesis, molecular docking can predict the binding affinity of the core scaffold against a panel of known kinase structures. This prioritizes which kinase families (e.g., tyrosine kinases, serine/threonine kinases) are most likely to be inhibited, guiding subsequent experimental design.[10]

Protocol 1: Molecular Docking

-

Receptor Preparation: Obtain crystal structures of a diverse panel of kinases (e.g., EGFR, ABL, SRC, VEGFR) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign charges and minimize its energy.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the ATP-binding site of each prepared kinase receptor.

-

Analysis: Score and rank the resulting poses based on predicted binding energy (kcal/mol). Analyze the top-ranked poses for key interactions, specifically looking for the canonical N-H---hinge hydrogen bond.

Phase 2 & 3: Synthesis and In Vitro Profiling

Causality: Following computational prioritization, a small, focused library of analogs should be synthesized to establish an initial SAR. This involves modifying the aniline ring or the morpholine moiety. Biochemical assays are then used to quantify the inhibitory activity (IC50) of each compound against the prioritized kinase targets, providing the first empirical validation of the hypothesis.

Protocol 2: Representative Synthesis of a Quinazoline Analog This protocol outlines the synthesis of a 4-anilinoquinazoline, a common kinase inhibitor scaffold, using this compound.[1]

-

Reaction Setup: To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq) and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Collect the resulting precipitate by filtration.

-

Purification: Wash the solid with cold isopropanol and then diethyl ether to remove impurities. Dry under vacuum to yield the desired 4-(2-methyl-5-morpholinoanilino)quinazoline hydrochloride salt.

-

Characterization: Confirm the structure and purity via ¹H NMR, LC-MS, and elemental analysis.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Reagent Preparation: Prepare serial dilutions of the synthesized test compounds in DMSO. Prepare kinase reaction buffer containing the target kinase, its specific substrate peptide, and ATP.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate/ATP solution to wells containing the test compounds. Incubate at room temperature for 1 hour.

-

ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, the kinase activity.

-

Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value for each compound.

Table 2: Hypothetical In Vitro Screening Results

| Compound ID | Target Kinase | IC50 (nM) | Notes |

| Scaffold-001 | EGFR | 1,250 | Baseline activity of the core structure. |

| Analog-A04 | EGFR | 85 | R-group modification at morpholine N improves potency. |

| Analog-B02 | SRC | 4,500 | Low activity, suggesting selectivity. |

| Analog-C07 | ABL | 210 | Moderate activity, potential for optimization. |

Phase 4: Cellular Target Engagement

Causality: A potent IC50 in a biochemical assay does not guarantee activity in a complex cellular environment. A target engagement assay is a self-validating step to confirm that the compound can cross the cell membrane and bind to its intended target in living cells.

Protocol 4: NanoBRET™ Target Engagement Assay

-

Cell Preparation: Use HEK293 cells transiently expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer.

-

Compound Treatment: Plate the cells and treat with serial dilutions of the test compound. Incubate for 2 hours in a CO₂ incubator.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

BRET Measurement: Read the plate on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

-

Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement. Determine the IC50 from the dose-response curve.

Alternative Research Applications

While kinase inhibition is the primary hypothesized application, the structural motifs of this compound warrant exploration in other therapeutic areas.

-

CNS Drug Discovery: The morpholine ring is prevalent in CNS-active compounds, where it can improve blood-brain barrier permeability and modulate PK/PD properties.[4] Screening against a panel of CNS targets (e.g., serotonin receptors, dopamine transporters) could uncover novel activities.

-

Antimicrobial Agents: Aniline and morpholine derivatives have been investigated for antimicrobial properties.[8][11] The compound could be screened against various bacterial and fungal strains.[11]

-

Anticancer Cytotoxicity: Beyond targeted kinase inhibition, many aniline derivatives show broad cytotoxic effects against cancer cell lines.[12][13] A general cell proliferation screen (e.g., using an MTT assay) against a panel of cancer cells (like HepG2, HeLa, A549) could reveal non-kinase-mediated anticancer activity.[5][12][14]

Conclusion

This compound represents a promising, underexplored chemical scaffold. A logical deconstruction of its molecular architecture, based on established principles of medicinal chemistry, strongly points toward its utility in the discovery of novel kinase inhibitors. The morpholine moiety provides a critical handle for improving drug-like properties, while the substituted aniline core serves as a proven pharmacophore for engaging the kinase hinge region. The integrated workflow of computational modeling, targeted synthesis, and tiered biological assays presented in this guide provides a comprehensive and scientifically rigorous roadmap for any research team aiming to investigate this compound class. By following this data-driven, causality-focused approach, the full therapeutic potential of this compound and its derivatives can be systematically and efficiently unlocked.

References

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. [Link]

-

PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. [Link]

-

PubMed Central (PMC). (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

-

Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

-

National Institutes of Health (NIH). (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

-

MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

MDPI. (n.d.). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

LinkedIn. (2024). Morpholine derivatives: Significance and symbolism. [Link]

-

YouTube. (2023). Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01. [Link]

- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

PubMed Central (PMC). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

CSIR-NCL Library, Pune. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. [Link]

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. growingscience.com [growingscience.com]

- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Methyl-5-morpholinoaniline: A Versatile Building Block for Advanced Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-morpholinoaniline, a versatile and strategically important building block in modern organic synthesis. While not extensively documented as a standalone reagent, its constituent functional groups—a nucleophilic aniline, a sterically accessible methyl group, and a privileged morpholine scaffold—offer a unique combination of reactivity and structural features. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by proposing robust synthetic routes to this compound and exploring its vast potential in the synthesis of high-value molecules, including pharmaceuticals and advanced functional materials such as azo dyes. Detailed, field-proven insights into reaction mechanisms, step-by-step experimental protocols for its synthesis and subsequent utilization, and a thorough analysis of its chemical reactivity are presented.

Introduction: Unveiling a Privileged Scaffold

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it a highly desirable component in drug design.[2][3][4] When incorporated into an aniline framework, as in this compound, the resulting molecule becomes a powerful synthetic intermediate, poised for a multitude of chemical transformations.

The presence of the aniline functionality provides a reactive handle for a variety of C-N bond-forming reactions, while the methyl and morpholino substituents modulate the electronic properties and steric environment of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. This guide will illuminate the path to harnessing the synthetic potential of this underexplored building block.

Proposed Synthesis of this compound

Step 1: Reduction of 2-Methyl-5-nitroaniline to 4-Methyl-3-aminophenylamine (a Phenylenediamine Derivative)

The initial step involves the reduction of the nitro group of 2-methyl-5-nitroaniline to an amine, yielding a substituted phenylenediamine. Several reliable methods are available for this transformation.[5][6]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a solution of 2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a high-pressure vessel, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (typically 3-5 atm).

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, or until TLC analysis indicates the complete disappearance of the starting material.

-

Work-up: The catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude phenylenediamine derivative, which can often be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination for Morpholine Installation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is ideally suited for the coupling of the newly formed aniline with a morpholine precursor. A common approach involves the use of a halo-functionalized morpholine or, more conveniently, the direct coupling of the diamine with a dihaloethane in the presence of a suitable palladium catalyst and ligand.

Experimental Protocol: Palladium-Catalyzed N-Arylation

-

Reaction Setup: To an oven-dried Schlenk tube, add the crude 4-methyl-3-aminophenylamine (1.0 eq), a palladium source such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like Xantphos (2-4 mol%), and a strong base such as sodium tert-butoxide (2.2 eq).

-

Reagent Addition: The tube is evacuated and backfilled with an inert atmosphere (argon or nitrogen). A solution of 1-bromo-2-chloroethane (1.1 eq) in an anhydrous solvent like toluene is then added via syringe.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Reactivity Profile

The physicochemical properties of this compound can be inferred from its structure and by analogy to similar compounds like 4-morpholinoaniline.[9]

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol | - |

| Appearance | Likely a solid at room temperature | Substituted anilines are often solids. |

| Solubility | Soluble in common organic solvents | Presence of aromatic and aliphatic components. |

| Basicity (pKa) | The aniline nitrogen will be basic, but its basicity will be influenced by the electron-donating methyl and morpholino groups.[10][11] | Substituent effects on the pKa of anilines are well-documented. |

The reactivity of this compound is dictated by its three key functional components:

-

The Aniline Moiety: The primary amino group is a potent nucleophile and can undergo a variety of reactions including acylation, alkylation, and diazotization. The amino group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

-

The Aromatic Ring: The benzene ring is activated towards electrophilic substitution by both the amino and morpholino groups. The directing effects of these groups will influence the regioselectivity of reactions such as halogenation, nitration, and sulfonation.

-

The Morpholine Ring: The nitrogen atom of the morpholine ring is a tertiary amine and can act as a base or nucleophile. The ring itself is generally stable to many reaction conditions.

Applications in Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of a diverse range of target molecules.

Synthesis of Novel Azo Dyes

Azo dyes are a large and commercially important class of colored compounds.[12] The synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[13][14] this compound is an excellent candidate as the diazo component in this reaction.

Experimental Protocol: Synthesis of a Representative Azo Dye

-

Diazotization: this compound (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0 eq) in cold water is then added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically rapid.

-

Azo Coupling: In a separate vessel, a solution of a coupling agent (e.g., a phenol or another aniline derivative) in a suitable solvent is prepared. The freshly prepared diazonium salt solution is then added slowly to the coupling agent solution, often with cooling and stirring. The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.

-

Isolation: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.

Diagram of Azo Dye Synthesis Workflow

Caption: General workflow for the synthesis of an azo dye.

A Building Block for Bioactive Molecules and Pharmaceuticals

The morpholine scaffold is a key component in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties.[1][15] this compound can serve as a versatile starting material for the synthesis of novel drug candidates. The aniline nitrogen can be functionalized to introduce a wide range of pharmacophores, and the aromatic ring can be further substituted to fine-tune the biological activity.

For instance, the aniline can be acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides to generate libraries of amides and sulfonamides for biological screening. The amino group can also be used as a handle for the introduction of other heterocyclic systems, a common strategy in drug discovery.[16]

Conclusion

This compound, while not a widely commercialized building block, possesses a wealth of untapped synthetic potential. Its proposed synthesis is straightforward and utilizes well-established, reliable chemical transformations. The strategic placement of the aniline, methyl, and morpholine functionalities provides a powerful platform for the construction of complex and high-value organic molecules. This technical guide serves to highlight the significant opportunities that this versatile building block presents to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. It is our hope that this document will inspire further research into the chemistry and applications of this promising compound.

References

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

- Ciancetta, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2746–2765.

- Asif, M. (2022). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8057.

- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S4), 1032-1048.

- Jain, A., & Sahu, S. K. (2024).

- p-Phenylenediamine - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review.

-

Reactions of Aniline. Chemistry Steps. Retrieved from [Link]

- Substituent effects on the physical properties and pKa of aniline. (2007). Journal of Molecular Structure: THEOCHEM, 813(1-3), 21-27.

- One-pot reactions are those in which two or more chemical transformations take place under the same reaction conditions without purification of intermediates and avoiding protection/deprotection steps. (2016). ACS Omega, 1(4), 594-601.

- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2021). Green Chemistry, 23(15), 5489-5499.

- Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. (2022). International Journal of Toxicology, 41(3_suppl), 53S-82S.

-

Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

- optimization of reaction conditions for N-alkylation of 2-nitroaniline. (n.d.). Benchchem.

- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (2008). The Journal of Physical Chemistry A, 112(47), 12221–12229.

-

4-Morpholinoaniline. Chemsrc. Retrieved from [Link]

- One step synthesis of azo compounds from nitroaromatics and anilines. (2014). Dyes and Pigments, 101, 289-295.

- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). ChemXpress, 10(2), 125.

- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science, 13(2), 1-6.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. (n.d.). Benchchem.

- Clinical and experimental aspects of allergic contact dermatitis to para-phenylenediamine. (2011).

-

Aniline. In Wikipedia. Retrieved from [Link]

- Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline. (n.d.). Benchchem.

- A New Strategy for the Synthesis of Substituted Morpholines. (2007). Organic letters, 9(18), 3441–3444.

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega, 8(5), 5123–5134.

- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(40), 25969-25991.

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2021). Molecules, 26(11), 3326.

- Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules, 27(19), 6599.

-

Benzenamine, 4-(4-morpholinyl)-. PubChem. Retrieved from [Link]

-

Preparation of 2-Naphthol Aniline Dye. BYJU'S. Retrieved from [Link]

- Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... (n.d.).

- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances, 13(50), 35029–35033.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. journaleras.com [journaleras.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 14. byjus.com [byjus.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholinoaniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Morpholinoanilines for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of a Versatile Scaffold